molecular formula C17H18N4O3S B2985140 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396624-56-8

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2985140
CAS No.: 1396624-56-8
M. Wt: 358.42
InChI Key: LURFGJSOIQYCMH-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Biological Activities

Synthesis of Novel Compounds : Research has explored the synthesis of new compounds incorporating pyrazole and thiazole moieties for potential anticancer and antibacterial applications. For instance, novel thiazolyl pyrazole and benzoxazole compounds have been synthesized and screened for their antibacterial properties, suggesting a methodological approach to developing compounds with potential therapeutic applications (Landage, Thube, & Karale, 2019).

Anticancer Evaluation : The synthesis of compounds containing pyrazole 2 and oxazole 3 derivatives from specific precursors has been evaluated for anticancer properties. This illustrates the potential of such compounds in contributing to cancer treatment research, highlighting the relevance of structural analogs in medicinal chemistry (Gouhar & Raafat, 2015).

Antimicrobial Activity : Compounds derived from pyrazole-4-yl methanone structures have been investigated for their antimicrobial efficacy. This research signifies the exploration of such compounds in addressing resistance issues in antimicrobial therapy and underscores the potential of chemical synthesis in discovering new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other heterocyclic compounds, it may influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Factors such as solubility, stability, and molecular weight can influence these properties. For instance, the presence of the methoxy group might enhance the compound’s solubility, potentially improving its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. For example, compounds containing a pyrazole ring have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by the pH of the environment, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-5-4-6-13-14(10)18-17(25-13)24-11-7-21(8-11)16(22)12-9-20(2)19-15(12)23-3/h4-6,9,11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURFGJSOIQYCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.